{4-[(3-Chlorophenyl)amino]-6-fluoroquinolin-3-yl}(piperidin-1-yl)methanone
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Overview
Description
N-(3-CHLOROPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperidine moiety: This step involves the reaction of the quinoline derivative with piperidine-1-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the corresponding amines.
Scientific Research Applications
N-(3-CHLOROPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
- N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
Uniqueness
N-(3-CHLOROPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C21H19ClFN3O |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
[4-(3-chloroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H19ClFN3O/c22-14-5-4-6-16(11-14)25-20-17-12-15(23)7-8-19(17)24-13-18(20)21(27)26-9-2-1-3-10-26/h4-8,11-13H,1-3,9-10H2,(H,24,25) |
InChI Key |
YMLWEZQUZDBURD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)Cl)F |
Origin of Product |
United States |
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